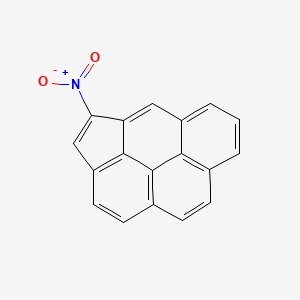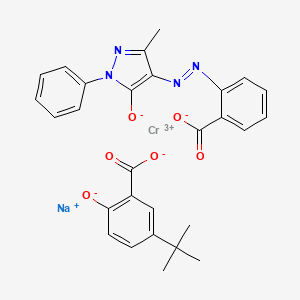
3'-Deoxy-3'-formamido thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-formamido thymidine is a modified nucleoside analog derived from thymidine. It is characterized by the replacement of the hydroxyl group at the 3’ position with a formamido group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-formamido thymidine typically involves the modification of thymidine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-formamido thymidine may involve similar synthetic routes but on a larger scale. The use of automated synthesis modules and solid-phase extraction techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-3’-formamido thymidine can undergo various chemical reactions, including:
Substitution Reactions: The formamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various amino derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3’-Deoxy-3’-formamido thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes .
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-formamido thymidine involves its incorporation into DNA during replication. The formamido group can interfere with the normal base-pairing process, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in DNA replication, such as thymidine kinase and DNA polymerase .
Similar Compounds:
- 3’-Deoxy-3’-fluorothymidine
- 3’-Deoxy-3’-azidothymidine
- 2’-Deoxy-5-fluorouridine
Comparison: 3’-Deoxy-3’-formamido thymidine is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. Unlike 3’-Deoxy-3’-fluorothymidine and 3’-Deoxy-3’-azidothymidine, which contain fluorine and azido groups respectively, the formamido group in 3’-Deoxy-3’-formamido thymidine allows for different interactions with enzymes and nucleic acids. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Propriétés
| 123533-11-9 | |
Formule moléculaire |
C11H15N3O5 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]formamide |
InChI |
InChI=1S/C11H15N3O5/c1-6-3-14(11(18)13-10(6)17)9-2-7(12-5-16)8(4-15)19-9/h3,5,7-9,15H,2,4H2,1H3,(H,12,16)(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
KYWJLEBKGOENJD-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC=O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





